molecular formula C9H13N3O B8811255 2-Amino-6-cyclopentylpyrimidin-4-OL

2-Amino-6-cyclopentylpyrimidin-4-OL

Cat. No.: B8811255
M. Wt: 179.22 g/mol
InChI Key: NFSXJRRDVVFGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-cyclopentylpyrimidin-4-OL is a pyrimidine derivative characterized by a cyclopentyl substituent at the 6-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where they serve as scaffolds for kinase inhibitors, antiviral agents, and antimicrobial compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-cyclopentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c10-9-11-7(5-8(13)12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13)

InChI Key

NFSXJRRDVVFGMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 2-Amino-6-cyclopropylpyrimidin-4-OL, a structural analog of the queried compound but with a cyclopropyl substituent instead of cyclopentyl. Below is a comparative analysis based on available

Table 1: Key Differences Between Cyclopentyl and Cyclopropyl Analogs

Property 2-Amino-6-cyclopentylpyrimidin-4-OL (Hypothetical) 2-Amino-6-cyclopropylpyrimidin-4-OL (Evidence-Based)
Substituent Size Larger (cyclopentyl: 5-membered ring) Smaller (cyclopropyl: 3-membered ring)
Lipophilicity (LogP) Estimated higher due to bulkier substituent Lower; cyclopropane reduces hydrophobicity
Synthetic Accessibility Likely more challenging due to steric hindrance Easier; cyclopropane is synthetically tractable
Biological Activity Unknown (no direct data) Limited data; cyclopropane may enhance metabolic stability

Key Observations

Steric and Electronic Effects : The cyclopentyl group introduces greater steric bulk compared to cyclopropane, which may influence binding affinity in target proteins. Cyclopropane’s ring strain and unique bonding could enhance electronic interactions in the analog .

Metabolic Stability : Cyclopropane-containing compounds often exhibit improved metabolic stability due to reduced oxidative metabolism, whereas cyclopentyl groups may increase susceptibility to CYP450 enzymes (hypothetical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.